Cogazocine
Overview
Description
Cogazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound is known for its interaction with opioid receptors, specifically mu, kappa, and delta modulators .
Preparation Methods
The synthetic routes and reaction conditions for Cogazocine are not extensively documented in public literature. like other benzomorphans, it likely involves complex organic synthesis techniques, including cyclization and functional group modifications. Industrial production methods would typically involve multi-step synthesis processes, ensuring high purity and yield .
Chemical Reactions Analysis
Cogazocine, being an opioid, undergoes various chemical reactions:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the ketone or aldehyde groups.
Substitution: Common in organic synthesis, substitution reactions can replace functional groups with others, potentially altering the compound’s pharmacological properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Cogazocine has been primarily studied for its analgesic properties. It interacts with opioid receptors, making it a candidate for pain management research. Additionally, studies have explored its effects on hormone levels and spermatogenesis in animal models
Chemistry: As a model compound for studying opioid receptor interactions.
Biology: Investigating its effects on hormonal pathways.
Medicine: Potential use in pain management and understanding opioid pharmacodynamics.
Industry: Could be used in the development of new analgesic drugs.
Mechanism of Action
Cogazocine exerts its effects by binding to opioid receptors (mu, kappa, and delta). This binding modulates the release of neurotransmitters, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are primarily related to pain modulation and hormonal regulation .
Comparison with Similar Compounds
Cogazocine is unique due to its specific structure and interaction with multiple opioid receptors. Similar compounds include:
Pentazocine: Another benzomorphan with analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist properties.
Phenazocine: A potent analgesic with a similar structure.
These compounds share structural similarities but differ in their receptor affinity and pharmacological effects .
Properties
IUPAC Name |
10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBFDSJJHOTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866641 | |
Record name | Cogazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57653-29-9 | |
Record name | 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57653-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cogazocine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057653299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cogazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COGAZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GKB767I3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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